N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide
N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-DL-alanine, a non-proteinogenic amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a cyclohexyl ring in place of the phenyl ring of phenylalanine, imparts valuable properties to peptides and peptidomimetics. This modification enhances lipophilicity and metabolic stability, making it a crucial building block in the design of novel therapeutics with improved pharmacokinetic profiles. This technical guide provides a detailed overview of the chemical properties, synthesis, and biological relevance of N-cyclohexyl-DL-alanine.
Chemical Properties
N-cyclohexyl-DL-alanine is a racemic mixture of the D- and L-enantiomers. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-3-cyclohexylpropanoic acid | [1] |
| Synonyms | 3-Cyclohexyl-DL-alanine, DL-Cyclohexylalanine, (±)-2-Amino-3-cyclohexylpropionic acid, N-CYCLOHEXYL-BETA-ALANINE | [1][2][3] |
| CAS Number | 4441-50-3 | [1][3] |
| Molecular Formula | C9H17NO2 | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water |
Synthesis and Experimental Protocols
While various methods for the synthesis of amino acids exist, a classic approach for preparing dl-β-cyclohexylalanine involves the catalytic hydrogenation of a phenylalanine precursor.
Experimental Protocol: Synthesis of dl-β-Cyclohexylalanine
This protocol is adapted from historical methods and outlines the synthesis of dl-β-cyclohexylalanine through the reduction of α-acetaminocinnamic acid.
Materials:
-
α-acetaminocinnamic acid
-
Glacial acetic acid
-
Adams platinum oxide catalyst (PtO2)
-
Hydrogen gas
-
Burgess-Parr hydrogenation apparatus
-
Aqueous alcohol
-
Silver oxide (Ag2O)
-
Hydrogen sulfide (H2S)
Procedure:
-
Hydrogenation:
-
Dissolve 10 g of α-acetaminocinnamic acid in 75 cc of glacial acetic acid.
-
Add approximately 0.25 g of freshly prepared Adams platinum oxide catalyst to the solution.
-
Transfer the mixture to a Burgess-Parr hydrogenation apparatus.
-
Shake the mixture under two to three atmospheres of hydrogen pressure. The reduction of both the unsaturated side chain and the phenyl group is typically complete in about one and a half hours.
-
Monitor the reaction by observing the rate of hydrogen uptake.
-
-
Isolation of N-Acetyl-dl-β-cyclohexylalanine:
-
After the reaction is complete, filter off the platinum catalyst.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Recrystallize the resulting N-acetyl-dl-β-cyclohexylalanine from aqueous alcohol to obtain needles or long prisms.
-
-
Hydrolysis to dl-β-Cyclohexylalanine:
-
Boil the N-acetyl-dl-β-cyclohexylalanine with a slight excess of freshly precipitated silver oxide (Ag2O) in an aqueous solution for approximately eight hours. This step hydrolyzes the acetyl group.
-
After hydrolysis, filter the hot solution to remove silver salts.
-
Treat the filtrate with hydrogen sulfide (H2S) to precipitate any remaining silver ions as silver sulfide.
-
Filter the solution to remove the silver sulfide precipitate.
-
Evaporate the clear aqueous filtrate to dryness to obtain crude dl-β-cyclohexylalanine.
-
-
Purification:
-
Recrystallize the crude product from hot water to yield pure dl-β-cyclohexylalanine, which separates as needles.
-
Biological Activity and Applications
N-cyclohexyl-DL-alanine's primary biological significance lies in its role as a building block for synthetic peptides.[4][5] The incorporation of this unnatural amino acid can significantly enhance the therapeutic potential of peptides by:
-
Increasing Metabolic Stability: The cyclohexyl group is less susceptible to enzymatic degradation compared to the phenyl group of phenylalanine, leading to a longer in vivo half-life of the resulting peptide.
-
Enhancing Lipophilicity: The aliphatic cyclohexyl ring increases the hydrophobicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Modifying Conformation: The bulky cyclohexyl side chain can influence the secondary structure of the peptide, potentially leading to improved receptor binding affinity and selectivity.[4]
Due to these favorable properties, N-cyclohexyl-DL-alanine and its derivatives are widely used in the development of peptide-based drugs, including those targeting neurological disorders and other conditions.[4][5]
It is important to note that N-cyclohexyl-DL-alanine itself is not known to directly modulate specific signaling pathways. Its biological effects are realized when it is incorporated into a larger peptide, where it contributes to the overall structure, stability, and activity of the molecule.
Experimental Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The most common application of N-cyclohexyl-DL-alanine is its incorporation into a peptide chain using Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical manual Fmoc-based SPPS workflow for adding an N-cyclohexyl-DL-alanine residue to a growing peptide chain attached to a solid support resin.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
